molecular formula C15H19ClN2O2S B5969683 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide

Cat. No. B5969683
M. Wt: 326.8 g/mol
InChI Key: NOOBZZDUKNFRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide, also known as CTAP, is a small molecule that has been extensively studied in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain, reward, and addiction.

Mechanism of Action

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide acts as a selective antagonist of the mu-opioid receptor, which means that it blocks the receptor from being activated by opioid molecules. This blockade results in a reduction in the activity of the mu-opioid receptor, which in turn leads to a reduction in pain, reward, and addiction-related behaviors.
Biochemical and Physiological Effects:
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has been shown to reduce pain-related behaviors, decrease the rewarding effects of opioids, and reduce the development of opioid tolerance and dependence. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has also been shown to have anxiolytic effects, meaning that it can reduce anxiety-related behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide in lab experiments is that it is a selective antagonist of the mu-opioid receptor, which means that it can be used to study the specific effects of blocking this receptor. However, one limitation of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide is that it is not a clinically approved drug, which means that its effects in humans are not well understood.

Future Directions

There are many future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide. One area of research is the development of new drugs that target the mu-opioid receptor, which could have potential therapeutic benefits for opioid addiction and other disorders. Another area of research is the study of the role of the mu-opioid receptor in various physiological processes, including pain, mood, and stress. Additionally, there is a need for further research on the safety and efficacy of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide and other mu-opioid receptor antagonists in humans.

Synthesis Methods

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods for synthesizing N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide is solid-phase synthesis, which involves attaching the molecule to a solid support and then building the molecule step-by-step. This method is advantageous because it allows for the purification of the molecule at each step, resulting in a high purity final product.

Scientific Research Applications

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has been extensively studied in scientific research for its ability to selectively block the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, and its blockade has been shown to have therapeutic potential in the treatment of opioid addiction and other disorders. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has also been used in research to study the role of the mu-opioid receptor in various physiological processes, including pain, mood, and stress.

properties

IUPAC Name

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S/c1-21-10-14(19)17-13-8-15(20)18(9-13)6-5-11-3-2-4-12(16)7-11/h2-4,7,13H,5-6,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOBZZDUKNFRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.